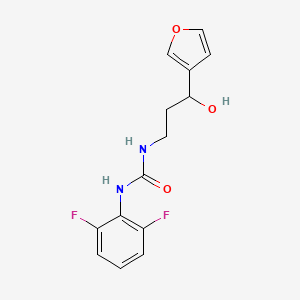
1-(2,6-Difluorophenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies.
Applications De Recherche Scientifique
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, such as 5-hydroxymethylfurfural (HMF), are valuable chemicals derived from plant biomass, including hexose carbohydrates and lignocellulose. These derivatives have potential applications in producing monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, pesticides, and chemicals. The production and utilization of HMF and its derivatives represent a sustainable alternative to non-renewable hydrocarbon sources, indicating a significant extension of application in the chemistry of the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).
Urease Inhibitors and Their Applications
Research on urease inhibitors, including urea derivatives, explores their potential as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. This area of study highlights the clinical need for new urease inhibitors with fewer side effects than currently available treatments, offering a glimpse into the ongoing efforts to exploit urease inhibition in medicine (Kosikowska & Berlicki, 2011).
Urea Biosensors for Health and Environmental Monitoring
Advancements in biosensor technology for urea detection have significant implications for diagnosing and monitoring various health conditions related to abnormal urea levels in the human body. These biosensors utilize the enzyme urease for detecting urea in different contexts, including medical diagnostics, food preservation, and environmental monitoring, pointing towards a multidisciplinary application of urea-sensitive biosensors (Botewad et al., 2021).
Ureas in Drug Design
The unique hydrogen bonding capabilities of ureas make them integral in designing drugs with a broad range of bioactivities. Research in this area focuses on incorporating urea moieties into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of potential therapeutic agents. This highlights the importance of urea in medicinal chemistry and its potential for developing new treatments (Jagtap et al., 2017).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c15-10-2-1-3-11(16)13(10)18-14(20)17-6-4-12(19)9-5-7-21-8-9/h1-3,5,7-8,12,19H,4,6H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIHZKJSQJGKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCC(C2=COC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)
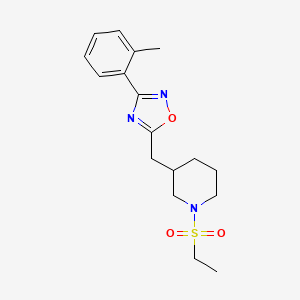
![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2969864.png)
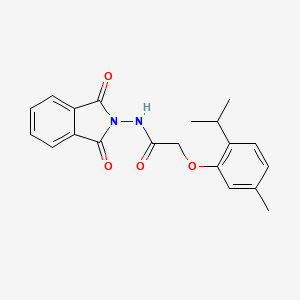
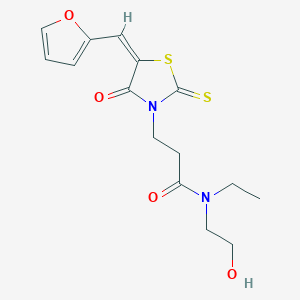
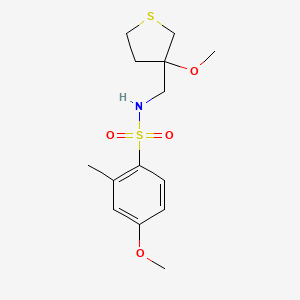

![N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2969875.png)
![N-[(3-Methyltriazol-4-yl)methyl]ethanamine](/img/structure/B2969876.png)
![Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate](/img/structure/B2969880.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2969882.png)
![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)